

Technical Guide: Ethyl 2-(4-methoxybenzamido)acetate

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Compound of Interest

Compound Name: Ethyl 2-(4-methoxybenzamido)acetate

CAS No.: 51220-57-6

Cat. No.: B1301256

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Executive Summary

Ethyl 2-(4-methoxybenzamido)acetate (CAS: 15783-84-3), frequently referred to in industrial literature as Ethyl N-anisoylglycinate, is a critical intermediate in the synthesis of pyrrolidinone-type nootropics, specifically Aniracetam.[1] As a derivative of hippuric acid, it serves as a model substrate for studying amide bond stability and cyclization kinetics.[1]

This guide provides a comprehensive technical breakdown of its nomenclature, a robust self-validating synthetic protocol, and its pivotal role in neuroactive drug development.[1]

Part 1: Structural Analysis & Nomenclature[1]

IUPAC Deconstruction

The IUPAC name **Ethyl 2-(4-methoxybenzamido)acetate** is derived through a hierarchical breakdown of the molecule's functional groups.[1]

- Parent Chain: Acetate (Ester of acetic acid).[1]

- Principal Functional Group: Ester (Ethyl group attached to the oxygen).[1]
- Substituent 1 (Amino Acid Backbone): The nitrogen is attached to the alpha-carbon, originating from glycine (2-aminoacetate).[1]
- Acyl Substituent: The amino group is acylated by a 4-methoxybenzoyl group (also known as a -anisoyl group).[1]

Synonyms for Literature Search:

- Ethyl N-(4-methoxybenzoyl)glycinate[1]
- N-p-Anisoylglycine ethyl ester[1]
- (4-Methoxy-benzoylamino)-acetic acid ethyl ester[1]

Chemical Properties Table[1]

Property	Value / Description
Molecular Formula	
Molecular Weight	237.25 g/mol
Physical State	White to off-white crystalline solid
Melting Point	106–109 °C (Typical for anisoyl-glycine esters)
Solubility	Soluble in DCM, EtOAc, Ethanol; Insoluble in Water
pKa (Amide NH)	~15 (Weakly acidic due to carbonyl electron withdrawal)

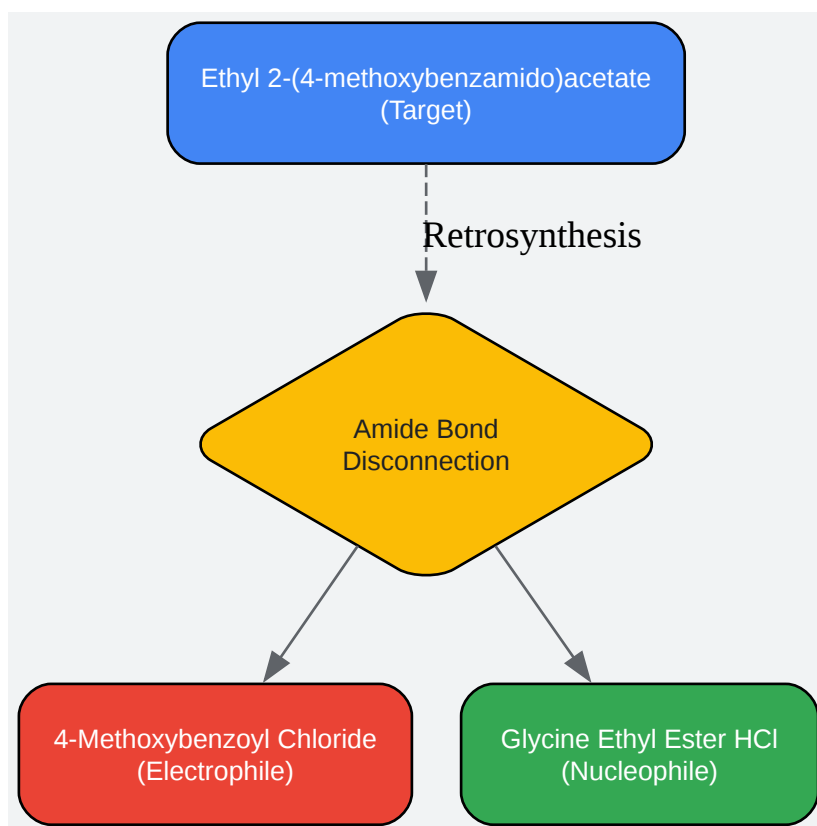
Part 2: Synthetic Pathways & Logic[1]

The synthesis of **Ethyl 2-(4-methoxybenzamido)acetate** is a classic example of Schotten-Baumann acylation.[1] The choice of reagents is dictated by the need to prevent hydrolysis of the ester moiety while ensuring complete acylation of the amine.[1]

Retrosynthetic Analysis (Graphviz)[1]

The molecule is disconnected at the amide bond, revealing two commercially available precursors:

-Anisoyl Chloride and Glycine Ethyl Ester Hydrochloride.[1]



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Figure 1: Retrosynthetic breakdown showing the convergence of an acid chloride and an amino ester.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesize **Ethyl 2-(4-methoxybenzamido)acetate** with >95% purity. Scale: 50 mmol.

Reagents & Stoichiometry[1]

Reagent	MW (g/mol)	Equivalents	Mass/Vol	Role
Glycine Ethyl Ester HCl	139.58	1.0	6.98 g	Nucleophile Source
4-Methoxybenzoyl Chloride	170.59	1.05	8.95 g	Electrophile
Triethylamine (TEA)	101.19	2.2	15.3 mL	Base (Scavenger)
Dichloromethane (DCM)	84.93	Solvent	100 mL	Reaction Medium

Note on Stoichiometry: 2.2 equivalents of base are required: 1.0 eq to liberate the free amine from the hydrochloride salt, and 1.2 eq to neutralize the HCl generated during acylation.[1]

Step-by-Step Methodology

Phase 1: Nucleophile Activation

- Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Flush with nitrogen.[1]
- Dissolution: Add Glycine Ethyl Ester HCl (6.98 g) and dry DCM (80 mL). The salt will be suspended.[1]
- Liberation: Cool the flask to 0°C (ice bath). Add Triethylamine (15.3 mL) dropwise over 10 minutes.
 - Validation Check: The solution should become clear as the free amine dissolves, followed by slight cloudiness as TEA[1]-HCl salts begin to precipitate.[1]

Phase 2: Acylation (The Critical Step) 4. Addition: Dissolve 4-Methoxybenzoyl Chloride (8.95 g) in 20 mL DCM. Add this solution dropwise to the main reaction mixture at 0°C over 30 minutes.

- Causality: Slow addition prevents localized heating, which could cause the acid chloride to hydrolyze with trace moisture or promote double-acylation.[1]

- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
- Validation Check (TLC): Spot the reaction mixture against the starting material (anisoyl chloride).[1] Mobile phase: Hexane:EtOAc (1:1).[1] The starting material spot () should disappear, and a new product spot () should appear.

Phase 3: Workup & Purification[1] 6. Quench: Add 50 mL water to dissolve precipitated amine salts. 7. Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.[1] 8.

Washes:

- Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.[1]
- Wash with Saturated (2 x 30 mL) to remove unreacted anisic acid.[1]
- Wash with Brine (1 x 30 mL).[1]
- Drying: Dry over anhydrous , filter, and concentrate in vacuo.
- Recrystallization: If the solid is off-white/yellow, recrystallize from hot Ethanol/Water (9:1).[1]

Part 4: Pharmacological & Industrial Application[1]

The primary utility of **Ethyl 2-(4-methoxybenzamido)acetate** lies in its role as the linear precursor to Aniracetam (N-anisoyl-2-pyrrolidinone), a nootropic drug used to treat cognitive impairment.[1]

Pathway to Aniracetam

While Aniracetam is often made by reacting 2-pyrrolidone with anisoyl chloride, the cyclization route from the glycine derivative offers a pathway to modify the ring size or substituents for analog generation.[1]

- Reduction: The ester moiety is reduced to an alcohol.[1]
- Cyclization: Intramolecular cyclization (often requiring activation) closes the pyrrolidinone ring.[1]

Mechanism of Action (Aniracetam Context)

Aniracetam acts as an AMPA Receptor Positive Allosteric Modulator.[1] It slows the desensitization of AMPA receptors in the brain, enhancing fast synaptic transmission involved in memory formation.[1]



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Figure 2: The progression from the ethyl ester precursor to the active pharmaceutical ingredient and its biological target.[1][2]

Part 5: Analytical Characterization

To certify the identity of the synthesized **Ethyl 2-(4-methoxybenzamido)acetate**, the following spectral data must be obtained.

Proton NMR (¹H-NMR, 400 MHz,)

- 7.80 (d, 2H): Aromatic protons adjacent to the carbonyl (Deshielded).[1]
- 6.95 (d, 2H): Aromatic protons adjacent to the methoxy group (Shielded).[1]
- 6.60 (br s, 1H): Amide N-H.[1]
- 4.25 (q, 2H): Ethyl ester
(Quartet due to adjacent
) .[1]
- 4.20 (d, 2H): Glycine
(Doublet due to coupling with NH).[1]
- 3.85 (s, 3H): Methoxy
(Strong singlet).[1]

- 1.30 (t, 3H): Ethyl ester

(Triplet).[1]

Infrared Spectroscopy (IR)

- 3300

: N-H stretch (Amide).[1]

- 1740

: C=O stretch (Ester).[1]

- 1640

: C=O stretch (Amide I band).[1]

- 1250

: C-O stretch (Aryl ether).[1]

References

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